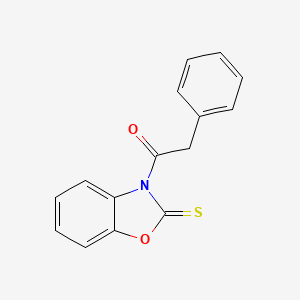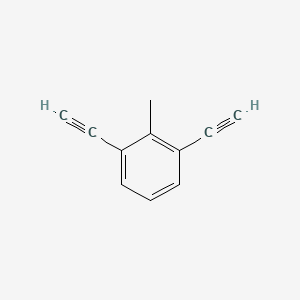
1,3-Diethynyl-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethynyl-2-methylbenzene is an organic compound with the molecular formula C10H6. It is a derivative of benzene, characterized by the presence of two ethynyl groups and one methyl group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Diethynyl-2-methylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with ethynyl groups using electrophilic reagents.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Diethynyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form ethyl groups.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid are commonly used.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,3-Diethynyl-2-methylbenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The ethynyl groups can interact with enzymes and other proteins, affecting their activity and function.
Pathways Involved: The compound can participate in various biochemical pathways, including those involved in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
1,3-Diethynyl-2-methylbenzene can be compared with other similar compounds, such as:
1,3-Diethynylbenzene: Lacks the methyl group, resulting in different reactivity and applications.
1,3-Diethyl-2-methylbenzene: Contains ethyl groups instead of ethynyl groups, leading to different chemical properties and uses.
1,3-Dimethyl-2-ethynylbenzene:
Uniqueness: this compound is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
514790-50-2 |
|---|---|
Molekularformel |
C11H8 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1,3-diethynyl-2-methylbenzene |
InChI |
InChI=1S/C11H8/c1-4-10-7-6-8-11(5-2)9(10)3/h1-2,6-8H,3H3 |
InChI-Schlüssel |
XPWBJOAKJXVYGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


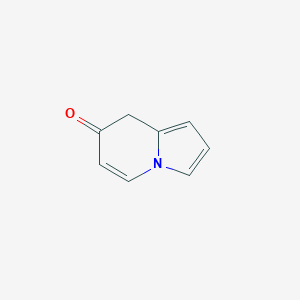
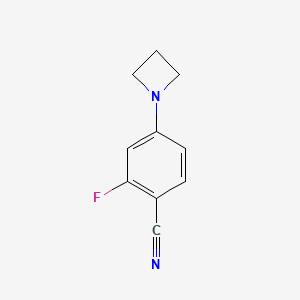
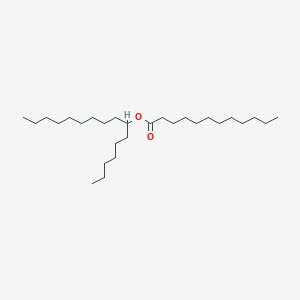
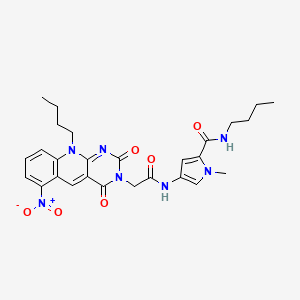
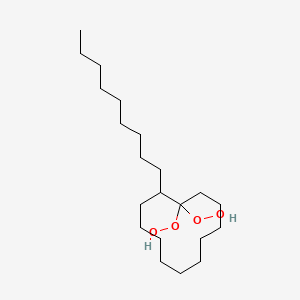
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)
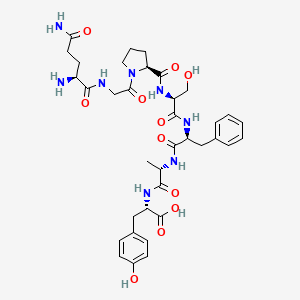
oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
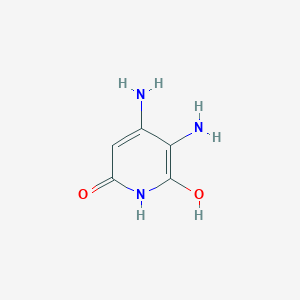
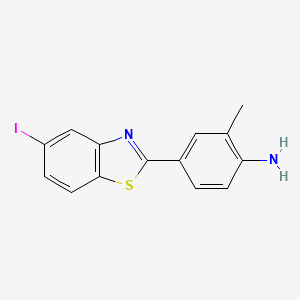
![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)
